4-Octylbiphenyl

描述

Contextualization within Biphenyl (B1667301) Chemistry and Derivative Research

Biphenyls, which are aromatic hydrocarbons consisting of two benzene (B151609) rings linked by a single bond, form a foundational backbone in synthetic organic chemistry. biosynth.com The reactivity of biphenyls is similar to that of benzene, as they both can undergo electrophilic substitution reactions. biosynth.com However, for biphenyls to be reactive, they often require functionalization. biosynth.com Biphenyl derivatives are crucial intermediates in organic chemistry and are the structural basis for a wide range of compounds with pharmacological activities. biosynth.com They are also used to produce a vast array of products, including those for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and as building blocks for liquid crystals. biosynth.comresearchgate.net

The synthesis of biphenyl derivatives has been a subject of extensive research, leading to a wide variety of compounds with diverse applications. chemsrc.com Initially, biphenyls were primarily used as intermediates in chemical synthesis and as pesticides in the form of polychlorinated biphenyls (PCBs). chemsrc.com However, with advancements in synthetic chemistry, a multitude of derivatives with therapeutic significance have been developed. chemsrc.com The versatility of the biphenyl structure allows for the introduction of various functional groups through reactions like halogenation, nitration, amination, alkylation, and hydroxylation, which alters the electronic and physical properties of the parent compound. chemsrc.comvulcanchem.com

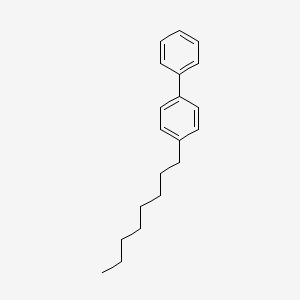

4-Octylbiphenyl serves as a fundamental structure within this class of compounds. It consists of a biphenyl core with an octyl group attached at the 4-position. This alkyl chain introduces flexibility to the molecular structure, which is a key factor in its physical properties and those of its derivatives. vulcanchem.com The synthesis of this compound is most effectively achieved through the Suzuki cross-coupling reaction, a palladium-catalyzed process that efficiently forms carbon-carbon bonds between aryl groups. vulcanchem.com This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. vulcanchem.com

Significance of this compound as a Model Compound and its Cyano Derivative (4-cyano-4'-octylbiphenyl, 8CB) in Advanced Materials Research

This compound is a significant model compound in the study of liquid crystals, a state of matter that has properties between those of conventional liquids and solid crystals. biosynth.com Its cyano derivative, 4-cyano-4'-octylbiphenyl (B51350) (commonly known as 8CB), is particularly noteworthy in advanced materials research due to its liquid crystalline properties. vulcanchem.com 8CB is a thermotropic liquid crystal, meaning its phase transitions are dependent on temperature. scielo.org.mx It exhibits a sequence of phases: crystalline (K), Smectic A (SmA), Nematic (N), and Isotropic (I). scielo.org.mx

The primary application of this compound and its derivatives, especially 8CB, is in liquid crystal display (LCD) technology. vulcanchem.com The ability of these compounds to form mesogenic phases is valuable for creating materials that can manipulate light transmission when subjected to an electric field, which is the fundamental principle of LCDs. vulcanchem.com

The addition of a cyano (-CN) group to the 4'-position of the this compound core to form 8CB significantly influences its properties. The cyano group introduces a strong dipole moment, which is crucial for the compound's liquid crystalline behavior and its response to electric fields. vulcanchem.com The length of the alkyl chain, in this case, the octyl group, also plays a critical role in determining the temperature range of the liquid crystalline phases. vulcanchem.com

Research on 8CB has provided valuable insights into structure-property relationships in liquid crystals. vulcanchem.com For instance, studies have shown that the length of the alkyl chain affects the temperature range of the liquid crystalline phases, and the presence and position of substituents like the cyano group influence the dipole moment and polarizability. vulcanchem.com Temperature also significantly impacts the orientational order parameter, which is crucial for the performance of liquid crystals. vulcanchem.com

Furthermore, 8CB is used as a model system for studying solute transport in liquids and gases. ontosight.ai Its ability to form intramolecular hydrogen bonds is important for its fluidity, and at high temperatures, it undergoes a phase transition from a liquid to a solid due to dipole interactions between molecules. ontosight.ai Recent research has also explored the incorporation of functionalized carbon nanotubes into 8CB to enhance its thermodynamic properties and conductivity for advanced electro-optical applications.

Historical Development and Key Milestones in Alkylbiphenyl Research

The history of biphenyl chemistry dates back nearly 160 years. biosynth.com The initial attempts at synthesizing biphenyl scaffolds began in 1855 with Wurtz's report on the sodium-mediated coupling reaction of two alkyl halides to form a C(sp³)–C(sp³) bond. biosynth.com In 1862, Fittig extended this reaction to include the coupling of an aryl anion with an electrophile like an aryl halide using various metals such as Na, Li, Au, Cu, and Ag. biosynth.com

A significant milestone in biphenyl synthesis was the Ullmann reaction, discovered in 1904, which involves heating iodobenzene (B50100) with a copper powder catalyst to form biphenyl with high purity. chemsrc.com This reaction became a widely used method in synthetic chemistry due to its versatility in creating complex biphenyl derivatives from substituted phenyls. chemsrc.com

The field of liquid crystals, where alkylbiphenyls have found significant application, was discovered in 1888 by the Austrian botanist Friedrich Reinitzer. scribd.com However, it wasn't until the early 1970s that interest in liquid crystals was revitalized, largely due to the work of George Gray at the University of Hull. york.ac.uk In 1970, a research contract with the Ministry of Defence led to the discovery of cyanobiphenyls, a group of liquid crystals that were stable at room temperature. scribd.com This discovery was a pivotal moment for the development of liquid crystal displays (LCDs). york.ac.uk

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling first published in 1979, revolutionized the synthesis of substituted biphenyls. wikipedia.org This reaction, which involves the coupling of an organoboron compound with an organohalide, is widely used to synthesize polyolefins, styrenes, and substituted biphenyls, including this compound. vulcanchem.comwikipedia.org

Research into alkylbiphenyls has also been important in geochemistry, where they are used as indicators of the thermal maturity of crude oils. umich.edu Studies have shown that the distribution and abundance of biphenyl and its alkylated derivatives in crude oil can provide information about the oil's maturation level. umich.edu

Structure

3D Structure

属性

IUPAC Name |

1-octyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLBLDDJJJNGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221353 | |

| Record name | 1,1'-Biphenyl, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-97-4 | |

| Record name | 4-Octyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques and Spectroscopic Probes in 4 Octylbiphenyl Studies

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic methods are fundamental to the molecular-level investigation of 4-Octylbiphenyl, providing detailed insights into its covalent structure, functional groups, and electronic environment.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within the this compound molecule. The spectrum is characterized by distinct regions corresponding to the vibrations of the aromatic biphenyl (B1667301) unit and the aliphatic octyl chain.

Aromatic C-H Stretching: The presence of the biphenyl core gives rise to C-H stretching vibrations above 3000 cm⁻¹. These bands are typically found in the 3100-3000 cm⁻¹ region and are characteristic of sp²-hybridized carbon-hydrogen bonds on the aromatic rings.

Aliphatic C-H Stretching: The n-octyl chain produces strong C-H stretching absorptions in the 2965-2850 cm⁻¹ range. These arise from the symmetric and asymmetric stretching of the CH₂ and CH₃ groups.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings appear in the 1600-1450 cm⁻¹ region. For 4-substituted biphenyls, characteristic bands are expected around 1600 cm⁻¹, 1500 cm⁻¹, and 1400 cm⁻¹.

Aliphatic C-H Bending: The spectrum also includes bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups of the octyl chain, typically observed around 1465 cm⁻¹ and 1378 cm⁻¹, respectively.

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to out-of-plane (OOP) C-H bending. The substitution pattern on the phenyl rings dictates the exact position of these bands. For the 4-substituted phenyl ring, a strong band is expected around 850-800 cm⁻¹. The unsubstituted phenyl group would show a strong band near 770-730 cm⁻¹ and another characteristic band around 710-690 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Unit |

| Aromatic C-H Stretch | 3100-3000 | Biphenyl |

| Aliphatic C-H Stretch | 2965-2850 | Octyl Chain |

| Aromatic C=C Stretch | 1600-1450 | Biphenyl |

| Aliphatic C-H Bend | 1465 & 1378 | Octyl Chain |

| Aromatic C-H OOP Bend | 850-730 | Biphenyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the definitive method for the structural elucidation of this compound in solution, providing precise information about the hydrogen and carbon environments.

¹H-NMR: The proton NMR spectrum can be divided into two main regions: aromatic and aliphatic.

Aromatic Region (δ 7.0-7.6 ppm): The nine aromatic protons will appear in this downfield region. The protons on the unsubstituted phenyl ring will likely present as a complex multiplet, while the protons on the 4-substituted ring are expected to form two distinct doublets (an AA'BB' system), characteristic of para-substitution.

Aliphatic Region (δ 0.8-2.7 ppm): The seventeen protons of the octyl chain appear upfield. The terminal methyl (CH₃) group is expected to be a triplet around δ 0.9 ppm. The benzylic methylene (B1212753) (CH₂) group, being adjacent to the aromatic ring, will be the most downfield of the aliphatic signals, appearing as a triplet around δ 2.6 ppm. The remaining six methylene groups will form a complex multiplet in the δ 1.2-1.6 ppm range.

¹³C-NMR: The carbon NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom.

Aromatic Region (δ 120-150 ppm): The biphenyl unit will show multiple signals in this region. Due to symmetry, the unsubstituted ring will have four signals, while the substituted ring will also have four. The two carbons directly involved in the phenyl-phenyl bond and the carbon bearing the octyl group will be quaternary and appear at the lower field end of this region.

Aliphatic Region (δ 14-35 ppm): The eight carbons of the octyl chain will produce distinct signals. The terminal methyl carbon is the most upfield signal (around δ 14 ppm), while the benzylic carbon will be the most downfield (around δ 35 ppm).

Predicted NMR Data for this compound

| Technique | Signal | Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| ¹H-NMR | Multiplet | ~7.6 - 7.2 | 9H, Aromatic Protons |

| Triplet | ~2.6 | 2H, Benzylic -CH₂- | |

| Multiplet | ~1.6 - 1.2 | 12H, -(CH₂)₆- | |

| Triplet | ~0.9 | 3H, Terminal -CH₃ | |

| ¹³C-NMR | Multiple | ~142 - 127 | 12C, Aromatic Carbons |

| Single | ~35 | 1C, Benzylic -CH₂- | |

| Multiple | ~32 - 22 | 6C, -(CH₂)₆- |

Mass Spectrometry (EIMS) in Mechanistic Investigations and Non-Covalent Interactions

Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak (M⁺•): The molecular weight of this compound (C₂₀H₂₆) is 266.42 g/mol . EIMS would show a distinct molecular ion peak at m/z 266.

Major Fragmentation: The most characteristic fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is an energetically favorable process. This would result in the loss of a heptyl radical (•C₇H₁₅) to produce a highly stable base peak at m/z 167 , corresponding to the biphenylmethyl cation [C₆H₅-C₆H₄-CH₂]⁺.

Other Fragments: Another significant peak would be observed at m/z 154 , corresponding to the biphenyl radical cation [C₁₂H₁₀]⁺•, formed by cleavage of the entire octyl chain. Fragmentation of the octyl chain itself would also produce a series of smaller aliphatic fragment ions separated by 14 amu (CH₂).

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the π-electron system of the biphenyl chromophore. The spectrum is dominated by π→π* transitions. Compared to unsubstituted biphenyl, which has a principal absorption maximum (λ_max) around 250 nm, the presence of the electron-donating octyl group is expected to cause a slight bathochromic (red) shift. This shift is due to the hyperconjugative and weak inductive effects of the alkyl group on the aromatic system. The intensity of the absorption is related to the probability of the electronic transition.

Diffraction and Scattering Methods for Supramolecular and Condensed Phase Structures

While this compound is not a liquid crystal, diffraction methods are crucial for understanding its three-dimensional structure in the solid state.

X-ray Diffraction (XRD) and Crystallography for Phase Analysis and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise atomic arrangement of this compound in its crystalline form. An analysis would provide:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation: Precise bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings. In the solid state, this angle is a balance between intramolecular steric hindrance (which favors a twisted conformation) and intermolecular packing forces (which may favor a more planar structure).

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal, identifying key non-covalent interactions like van der Waals forces and C-H···π interactions that govern the supramolecular architecture.

Grazing-Incidence Wide-Angle X-ray Diffraction (GIXRD) for Thin Film Morphology

Grazing-Incidence Wide-Angle X-ray Diffraction (GIXRD), also referred to as Grazing-Incidence X-ray Scattering (GIXS), is a powerful, non-destructive analytical technique for characterizing the crystalline structure and morphology of thin films and surfaces. malvernpanalytical.commeasurlabs.com In this method, an X-ray beam impinges on the sample at a very shallow angle, typically less than one degree. malvernpanalytical.com This low angle of incidence ensures that the X-rays primarily interact with the top few nanometers of the material, providing surface-sensitive information and minimizing signal from the underlying substrate. malvernpanalytical.commeasurlabs.com

The resulting diffraction pattern reveals details about the crystallographic orientation, phase composition, and molecular packing within the thin film. malvernpanalytical.comresearchgate.net For materials like this compound, which can form highly ordered liquid crystal phases, GIXRD is instrumental in determining the alignment of molecules relative to the substrate. By analyzing the position and intensity of the diffraction peaks, researchers can deduce the lattice parameters and the orientation of the crystalline or liquid crystalline domains. researchgate.netmdpi.com This technique is particularly valuable for studying solution-processed thin films, which often exhibit a "2D powder" or uniaxial texture, where a specific crystallographic plane aligns parallel to the substrate while the domains are randomly oriented in-plane. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the phase transitions and stability of thermotropic liquid crystals like this compound.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of this compound. everant.orgjustwrite.in This technique measures the difference in heat flow between a sample and a reference material as a function of temperature. justwrite.innih.gov As the sample undergoes a phase transition, such as melting or a liquid crystal phase change, it absorbs or releases heat, which is detected by the instrument as a peak in the DSC thermogram. justwrite.in

For this compound (often referred to as 8CB in literature), DSC is used to determine the temperatures and enthalpies of its characteristic phase transitions: crystalline (K) to smectic A (SmA), smectic A to nematic (N), and nematic to isotropic (I). everant.org The compound exhibits this sequence of phases upon heating. For instance, studies have shown that 8CB displays a nematic phase within the temperature range of 33.6°C to 40.8°C. researchgate.net The precise transition temperatures can be identified from the peaks in the DSC curve, and the area under the peaks provides the enthalpy change (ΔH) associated with each transition. nih.gov These thermodynamic parameters are crucial for understanding the molecular rearrangements that occur during phase changes. The heating and cooling rates in DSC experiments can also be varied to study the kinetics of these transitions. everant.org

Table 1: Phase Transition Temperatures of this compound (8CB) from DSC Analysis

| Transition | Temperature (°C) |

|---|---|

| Crystal to Smectic A | 21.5 |

| Smectic A to Nematic | 33.5 |

| Nematic to Isotropic | 40.5 |

Note: These are typical values and can vary slightly based on purity and experimental conditions.

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.comtorontech.com It is primarily used to determine the thermal stability and composition of materials. netzsch.comalfa-chemistry.com In a typical TGA experiment, the sample is heated at a constant rate, and its mass is continuously monitored. torontech.com A plot of mass versus temperature, known as a TGA curve, reveals the temperatures at which the material decomposes.

For this compound, TGA is employed to assess its thermal stability. The onset temperature of decomposition indicates the upper limit of the material's working temperature range. Studies have shown that lignocellulosic composites can exhibit thermal stability up to 320-340°C before decomposition begins. alfa-chemistry.com TGA can be performed under different atmospheres, such as nitrogen or air, to study the effects of oxidation on the degradation process. researchgate.net The resulting data is critical for applications where the material might be exposed to high temperatures. torontech.com

Differential Scanning Calorimetry (DSC) for Phase Transition Studies and Thermal Behavior

Optical and Electro-optical Characterization for Liquid Crystalline Behavior

Optical and electro-optical techniques are essential for visualizing and quantifying the unique properties of liquid crystal phases.

Polarized Optical Microscopy (POM) is a fundamental and widely used technique for the identification and characterization of liquid crystal phases. researchgate.netfigshare.com By observing a thin sample of the material between two crossed polarizers, the birefringent nature of liquid crystalline mesophases produces characteristic optical textures. These textures are like fingerprints for different liquid crystal phases, allowing for their unambiguous identification.

In the study of this compound, POM is used to observe the distinct textures of the smectic A and nematic phases. researchgate.net Upon cooling from the isotropic liquid, the nematic phase typically appears as a schlieren or threaded texture. Further cooling leads to the formation of the smectic A phase, which often exhibits a focal conic fan texture. figshare.com The transitions between these phases can be observed in real-time as the temperature of the sample is controlled on a hot stage. POM is often used in conjunction with DSC to correlate the observed textures with the thermal events. researchgate.net Reflection POM has also been shown to provide high contrast for imaging the local anisotropy and phase segregation in thin films of organic semiconductors. nih.gov

Surface Second-Harmonic Generation (SHG) is a highly sensitive and surface-specific nonlinear optical technique used to probe interfaces. princeton.eduwikipedia.org The principle of SHG is based on the generation of light at twice the frequency (and half the wavelength) of the incident laser beam when it interacts with a non-centrosymmetric medium. wikipedia.org Since the bulk of isotropic materials is centrosymmetric, SHG signals are predominantly generated at interfaces where this symmetry is broken. princeton.eduoxinst.com

For this compound, SHG is a powerful tool for studying the alignment and orientation of molecules at interfaces, such as at a solid substrate or the air-liquid crystal interface. taylorfrancis.com The polarization of the generated second-harmonic signal is directly related to the average orientation of the molecules at the interface. wikipedia.org By analyzing the SHG signal as a function of the input and output polarizations, detailed information about the molecular tilt angle and orientational distribution can be obtained. This technique has been used to investigate the electric-field-induced alignment at interfaces and to probe the electronic and structural properties of semiconductor surfaces. taylorfrancis.comscielo.org.za The sensitivity of SHG allows for the detection of even sub-monolayers of molecules, making it an ideal probe for interfacial phenomena in liquid crystal systems. wikipedia.org

Dielectric Spectroscopy for Electrical Properties (e.g., Permittivity, Conductivity, Dielectric Anisotropy)

Dielectric spectroscopy is a powerful experimental technique used to investigate the electrical properties of materials as a function of frequency and temperature. In the study of liquid crystals such as this compound, this method provides critical insights into molecular orientation, phase behavior, and charge transport mechanisms. By applying a time-varying electric field and measuring the material's response, researchers can determine key parameters including dielectric permittivity, electrical conductivity, and dielectric anisotropy.

Research Findings from Dielectric Spectroscopy

Studies on cyanobiphenyl compounds, particularly 4-cyano-4'-octylbiphenyl (B51350) (often referred to as 8CB), have extensively utilized dielectric spectroscopy to characterize its electrical behavior across its various liquid crystalline phases (smectic A, nematic) and the isotropic liquid phase. journaldephysique.orgjournaldephysique.org The technique is sensitive to the rotational dynamics of the polar cyano (-CN) group, making it ideal for probing the orientation of molecules relative to an applied electric field.

Dielectric Permittivity and Anisotropy:

The dielectric permittivity (ε) of a liquid crystal is an anisotropic property, meaning its value depends on the direction of measurement relative to the average molecular orientation, known as the director. Two principal components are measured: ε∥ (parallel to the director) and ε⊥ (perpendicular to the director). The difference between these two components gives the dielectric anisotropy (Δε = ε∥ - ε⊥). mdpi.com

For 4-cyano-4'-octylbiphenyl, the large dipole moment of the cyano group results in a strong positive dielectric anisotropy in the nematic phase. This means the molecules tend to align their long axes parallel to an applied electric field. mdpi.comaps.org Experimental results have quantified these permittivity values at specific temperatures. For instance, at 39.4°C, literature values for 4'-Octyl-4-biphenylcarbonitrile are reported. The temperature dependence of these components is a key area of investigation, as the degree of molecular order changes with temperature, particularly near phase transitions. researchgate.net The perpendicular component of permittivity has been observed to decrease at lower temperatures, an effect attributed to the slow crystallization of the material. researchgate.net

The dielectric anisotropy is not constant and can be tuned. Research has shown that dispersing functionalized multiwalled carbon nanotubes into 4'-octyl-4-cyano-biphenyl can lead to an increase in the longitudinal component of permittivity and, consequently, an enhancement of the dielectric anisotropy. aps.org Conversely, other studies involving doping with gold or silver nanoparticles found that the dielectric anisotropy remained almost unchanged. researchgate.net

Table 1: Literature Values of Dielectric Properties for 4'-Octyl-4-biphenylcarbonitrile

| Property | Symbol | Value | Temperature (°C) |

| Parallel Permittivity | ε∥ | 12.8 | 39.4 |

| Perpendicular Permittivity | ε⊥ | 6.65 | 39.4 |

| Dielectric Anisotropy | Δε | 6.15 | 39.4 |

Source:

Electrical Conductivity:

Dielectric spectroscopy also allows for the measurement of electrical conductivity, which is primarily ionic in liquid crystals. The conductivity arises from the motion of impurity ions within the material. Studies on 4'-octyl-4-cyanobiphenyl have revealed that conductivity is influenced by the liquid crystal phase and the presence of dopants. For example, dispersing the material with functionalized and nonfunctionalized multiwalled carbon nanotubes was found to increase the conductivity by two orders of magnitude compared to the pure sample. aps.org Similarly, significant increases in ionic conductivity were observed in the nematic and smectic A phases when doped with gold and silver nanoparticles. researchgate.net

Relaxation Processes:

Broadband dielectric spectroscopy, covering a wide frequency range (from Hz to GHz), is employed to study molecular relaxation dynamics. journaldephysique.orgresearchgate.net In 4-cyano-4'-octylbiphenyl, a prominent relaxation process observed in the megahertz range is associated with the hindered rotation of the molecules around their short axis (a "tumbling" motion). researchgate.net The frequency at which this relaxation occurs is temperature-dependent and typically follows an Arrhenius behavior. researchgate.net This technique can distinguish between molecular motions in the bulk liquid crystal and those in confined geometries, revealing how interactions with surfaces can alter the dynamic behavior of the molecules. researchgate.net

Theoretical and Computational Chemistry Approaches to 4 Octylbiphenyl Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Phase Transitions, and Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for investigating the dynamic behavior of molecules and materials at an atomic level. nih.govnih.gov In the context of 4-octylbiphenyl and its derivatives, particularly the well-studied 4-cyano-4'-octylbiphenyl (B51350) (8CB), MD simulations have been instrumental in understanding their liquid crystalline properties. azom.comresearchgate.netnih.gov

Simulations can successfully reproduce the formation of liquid crystalline phases, such as the smectic A (SmA) and nematic (N) phases, by modeling the intermolecular interactions between the molecules. azom.comacs.org These simulations often employ force fields like AMBER and OPLS to calculate the forces between atoms, which govern the molecules' movements and organization. azom.comresearchgate.net By adjusting parameters within these force fields, researchers can accurately replicate experimental data, including phase transition temperatures and densities. researchgate.netnih.gov

MD simulations have been used to study the phase transitions of 8CB, showing agreement with experimental observations. For instance, simulations have estimated the crystal-to-SmA, SmA-to-N, and N-to-isotropic phase transition temperatures. azom.com While simulations with a small number of molecules may yield higher transition temperatures due to boundary conditions, they still provide valuable insights into the phase behavior. azom.com The dynamic nature of these simulations allows for the observation of how molecular arrangements change with temperature, leading to different liquid crystal phases. sci-hub.se

Furthermore, MD simulations provide a detailed view of the intermolecular interactions that drive the formation of these phases. The van der Waals attractive forces between the liquid crystalline molecules are a primary factor in the stabilization of these ordered structures. azom.com The simulations can also elucidate the arrangement of molecules, such as the formation of antiparallel dimers in 8CB, which influences its dielectric properties. researchgate.net The flexibility of the octyl chain and the rotational capability of the biphenyl (B1667301) core, both of which are critical to the liquid crystalline behavior, can be analyzed through these simulations. vulcanchem.com

Below is a table summarizing the simulated phase transition temperatures for 4-cyano-4'-octylbiphenyl (8CB) from MD simulations compared to experimental values.

| Phase Transition | Simulated Temperature (K) | Experimental Temperature (K) |

| Crystal → Smectic A | 320-330 | 294.5 |

| Smectic A → Nematic | 340-350 | 306.5 |

| Nematic → Isotropic | 430-440 | 313.5 |

Table 1: Comparison of simulated and experimental phase transition temperatures for 4-cyano-4'-octylbiphenyl (8CB). Note that simulated temperatures can be higher due to the "size effect" in simulations with a limited number of molecules. azom.com

Density Functional Theory (DFT) Calculations for Electronic Structure, Interaction Energies, and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orghi.is It is a widely used tool in computational chemistry for calculating properties like electronic structure, interaction energies, and vibrational frequencies. arxiv.orgmdpi.com For molecules like this compound and its derivatives, DFT calculations provide fundamental insights into their chemical behavior.

DFT calculations can determine the distribution of electrons within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. nih.gov For instance, in studies of related cyanobiphenyl compounds, DFT has been employed to calculate molecular properties such as polarizability, polarizability anisotropy, and dipole moment. researchgate.net These properties are essential for predicting the dielectric and optical behavior of liquid crystals. researchgate.net The method involves using functionals, such as B3LYP, to approximate the exchange-correlation energy, a key component of the total electronic energy. researchgate.netnih.gov

Interaction energies between molecules can also be calculated using DFT. This is particularly important for understanding the stability of different molecular arrangements in the condensed phases of this compound systems. By calculating the energy of various configurations, researchers can predict the most stable structures and the strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions. nih.gov

Vibrational frequencies calculated through DFT can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed molecular structures. mdpi.com For complex molecules, assigning experimental vibrational bands to specific molecular motions can be challenging. DFT calculations can aid in this assignment by predicting the frequencies and modes of vibration. mdpi.com For example, in studies of hydrogen-bonded liquid crystal complexes involving cyanobiphenyl moieties, DFT has been used to compare theoretical IR spectra with experimental ones to confirm the structure of the complex. researchgate.net

Below is a table showcasing typical electronic properties of a cyanobiphenyl molecule (5CB, a homolog of 8CB) calculated using DFT with the B3LYP functional and a 6-31+G(2d,p) basis set.

| Property | Calculated Value |

| Polarizability (α) | Varies with conformation |

| Polarizability Anisotropy (Δα) | Varies with conformation |

| Dipole Moment (μ) | Varies with conformation |

Table 2: Electronic properties of a related cyanobiphenyl molecule calculated using DFT. The specific values depend on the molecular conformation. researchgate.net

Molecular Modeling and Docking Studies for Structure-Property Relationships

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. For this compound and its analogs, molecular modeling is crucial for establishing structure-property relationships, which explain how the molecular architecture influences the material's macroscopic properties. vulcanchem.com

One of the key areas where molecular modeling has been applied to this compound systems is in the study of their liquid crystalline behavior. The length of the alkyl chain, in this case, the octyl group, significantly affects the temperature range of the liquid crystalline phases. vulcanchem.com The biphenyl core provides a rigid, rod-like structure, while the flexible octyl chain contributes to the ability of the molecules to align in the ordered arrangements characteristic of liquid crystals. vulcanchem.com The rotational freedom around the bond connecting the two phenyl rings also influences the conformational states and physical properties. vulcanchem.com

Molecular docking is a specific type of molecular modeling that predicts the preferred orientation of one molecule when bound to a second. While more commonly associated with drug discovery, the principles of docking can be applied to understand how molecules like 4-octylphenol (B30498) (a related compound) interact with larger structures, such as proteins. For example, studies on 4-octylphenol have used molecular docking to investigate its binding to human serum albumin, revealing that it primarily interacts with a specific site on the protein through hydrogen bonds and hydrophobic interactions. nih.gov This demonstrates how the structural features of the octyl-substituted phenyl ring drive its binding behavior.

In the context of material science, molecular modeling helps in designing new molecules with desired properties. By systematically modifying the structure of this compound, for instance, by adding different functional groups, researchers can computationally predict how these changes will affect properties like mesophase stability, transition temperatures, and electro-optical response. Studies on 4-cyano-4'-n-alkylbiphenyls (nCBs), including 8CB, have shown that the presence and position of substituents like the cyano group are critical in determining the dipole moment and polarizability, which in turn govern the liquid crystal's performance. vulcanchem.com

The table below summarizes the key structural features of this compound and their influence on its properties, as understood through molecular modeling.

| Structural Feature | Influence on Properties |

| Biphenyl Core | Provides rigidity and a rod-like shape, essential for liquid crystal formation. |

| Octyl Chain | Introduces flexibility and affects the temperature range of liquid crystalline phases. |

| Rotational Freedom | Allows for different conformational states, influencing physical properties. |

| Substituents (e.g., -CN in 8CB) | Affects dipole moment, polarizability, and intermolecular interactions. |

Table 3: Structure-property relationships in this compound systems. vulcanchem.com

Quantum Chemical Calculations for Advanced Electronic and Spectroscopic Interpretations

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a deep understanding of the electronic and spectroscopic properties of molecules like this compound. rsc.orgtaylor.edu These methods go beyond classical molecular modeling to describe the behavior of electrons and their role in chemical bonding and light-matter interactions. aps.org

One of the primary applications of quantum chemistry is the interpretation of electronic spectra. numberanalytics.com Electronic spectroscopy, such as UV-Vis absorption spectroscopy, probes the transitions of electrons between different energy levels within a molecule. sathyabama.ac.in Quantum chemical calculations can predict the energies of these transitions, which correspond to the absorption bands observed in an experimental spectrum. ufg.br By analyzing the molecular orbitals involved in these transitions, researchers can gain insights into the nature of the electronic excited states. sathyabama.ac.in

For instance, in conjugated systems like biphenyl, quantum calculations can elucidate how the extent of conjugation affects the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap. sathyabama.ac.in A smaller gap generally leads to absorption at longer wavelengths. The presence of the octyl chain and other substituents can subtly modify the electronic structure and thus the absorption spectrum.

Advanced quantum chemical methods can also be used to study complex phenomena such as charge transfer. researchgate.net In systems where this compound or its derivatives act as an electron donor or acceptor, these calculations can quantify the extent of charge transfer in both the ground and excited states. This is relevant for understanding the properties of charge-transfer complexes and for applications in organic electronics.

Furthermore, quantum chemical calculations are essential for interpreting other types of spectra, such as nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectra, by calculating the relevant parameters like chemical shifts and hyperfine coupling constants. While direct quantum chemical calculations on large systems can be computationally expensive, methods are being developed to apply these techniques to increasingly complex molecules and environments. researchgate.net

The following table provides a conceptual overview of how quantum chemical calculations are applied to interpret spectroscopic data for aromatic systems like this compound.

| Spectroscopic Technique | Information Obtained from Quantum Calculations |

| UV-Vis Spectroscopy | Prediction of electronic transition energies (absorption wavelengths) and oscillator strengths (absorption intensities). Identification of the molecular orbitals involved in the transitions (e.g., π→π*). |

| Fluorescence Spectroscopy | Calculation of excited state geometries and energies to understand emission properties. |

| NMR Spectroscopy | Calculation of chemical shifts to aid in the assignment of peaks in the spectrum and to validate the molecular structure. |

Table 4: Application of quantum chemical calculations in the spectroscopic analysis of systems related to this compound.

Potential in Medicinal Chemistry and Biological Applications As a Biphenyl Scaffold

Biphenyl (B1667301) Moiety as a Privileged Scaffold in Drug Design and Natural Products

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a versatile template for developing ligands for various biological targets. researchgate.netwaocp.org The biphenyl moiety is a classic example of such a scaffold, appearing in numerous marketed drugs and naturally occurring compounds with significant therapeutic properties. indianchemicalsociety.comnih.gov Its prevalence stems from the rotational flexibility around the central C-C bond, which allows the two aryl rings to adopt different dihedral angles, enabling the molecule to fit into a wide array of protein binding pockets. nih.gov This conformational adaptability is crucial for achieving high-affinity interactions with biological macromolecules.

In the realm of synthetic pharmaceuticals, the biphenyl scaffold is a key component of blockbuster drugs such as the angiotensin II receptor blockers Losartan and Valsartan , which are widely used to treat hypertension. indianchemicalsociety.comnih.gov The biphenyl structure is also central to many non-steroidal anti-inflammatory drugs (NSAIDs), including Flurbiprofen and Diflunisal . medcraveonline.com

Nature also frequently employs the biphenyl motif. For instance, Honokiol , a lignan (B3055560) isolated from the bark of Magnolia officinalis, features a biphenyl core and exhibits potent antitumor activities against various cancer cell lines, including leukemia, prostate, and colorectal cancer. indianchemicalsociety.comnih.gov Other natural products containing biaryl scaffolds include the complex antibiotic Vancomycin . researchgate.net The repeated appearance of this scaffold in both natural products and successful synthetic drugs highlights its evolutionary and synthetic validation as a key building block for bioactive molecules. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a compound's chemical structure influences its biological activity. For the biphenyl scaffold, extensive SAR studies have guided the optimization of derivatives for various therapeutic targets.

Anticancer Activity: Research into biphenyl-based anticancer agents has revealed key structural requirements for cytotoxicity. In a series of biphenylaminoquinoline derivatives, substitution patterns on the biphenyl ring were found to be critical. nih.gov Notably, the [3,3']biphenylaminoquinoline derivative 7j displayed the most potent cytotoxicity against four cancer cell lines, with IC₅₀ values as low as 0.17 µM, highlighting the importance of the substitution geometry. nih.gov Another study on thiazolidine-2,4-dione-biphenyl derivatives found that adding a cyano moiety to a phenyl group attached to the thiazolidine-2,4-dione ring resulted in good activity against several cancer cell lines. waocp.org Similarly, for biphenyl carboxylic acids, a benzyloxy substituent led to potent activity against MCF-7 and MDA-MB-231 breast cancer cells. ajgreenchem.com

| Compound Class | Key SAR Findings | Example Compound | Activity (IC₅₀) | Target Cell Line(s) | Ref |

| Biphenylaminoquinolines | [3,3'] substitution pattern is optimal. | Derivative 7j | 0.17 µM | MiaPaCa-2 (Pancreatic) | nih.gov |

| 0.38 µM | MDA-MB-231 (Breast) | nih.gov | |||

| Thiazolidine-2,4-dione-biphenyls | Cyano moiety on the phenyl group enhances activity. | Derivative 10d | 32.38 µM | Hela (Cervical) | waocp.org |

| Biphenyl Carboxylic Acids | Benzyloxy substituent is beneficial. | Compound 3j | 9.54 µM | MDA-MB-231 (Breast) | ajgreenchem.com |

Antimicrobial Activity: SAR studies have also been crucial in developing biphenyl derivatives to combat antibiotic-resistant bacteria. A study on a series of biphenyl and dibenzofuran (B1670420) derivatives established that having hydroxyl groups on one phenyl ring and a strong electron-withdrawing group on the other was beneficial for antibacterial activity. researchgate.netnih.gov This was exemplified by compound 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) , which showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govnih.gov Further research on antimicrobial peptidomimetic amphiphiles showed that the spatial positioning of hydrophobic and hydrophilic groups on the biphenyl scaffold significantly impacts efficacy against Gram-negative bacteria like Pseudomonas aeruginosa. acs.org

| Compound | Key Structural Features | Activity (MIC) | Target Organism | Ref |

| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Trifluoromethyl (EWG) on one ring, triol on the other. | 3.13 µg/mL | MRSA | nih.govnih.gov |

| Positional Isomer 4 | Biphenyl peptidomimetic amphiphile. | 2 µg/mL | P. aeruginosa, E. coli | acs.org |

Development of Therapeutic Agents and Pharmacological Activities

The biphenyl scaffold has served as the foundation for developing therapeutic agents across a wide spectrum of diseases, leveraging its favorable pharmacological properties.

Anti-inflammatory Activity: Biphenyl is a well-established core in many non-steroidal anti-inflammatory drugs (NSAIDs). Marketed drugs like Flurbiprofen and Diflunisal utilize this scaffold to inhibit cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis, thereby reducing inflammation and pain. medcraveonline.com Research has expanded to biphenylylacetic acid derivatives, such as 5-fluoro-3-biphenylylacetic acid , which have shown high anti-inflammatory activity in preclinical models. nih.gov More advanced strategies involve creating nitric oxide (NO)-releasing biphenyl analogues. These compounds combine the COX-inhibiting properties of the biphenyl core with the gastroprotective effects of nitric oxide, aiming to produce safer anti-inflammatory agents with reduced ulcerogenic side effects. japsonline.comsemanticscholar.org

Antimicrobial Activity: The rise of antibiotic resistance has spurred the development of new antimicrobial agents, with biphenyl derivatives showing significant promise. nih.govnih.gov Compounds like 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol have demonstrated potent activity against multidrug-resistant pathogens, including MRSA and carbapenem-resistant Acinetobacter baumannii. researchgate.netnih.gov The mechanism often involves disrupting bacterial cell integrity. Another class, small-molecule antimicrobial peptidomimetics based on a biphenyl scaffold, are designed to mimic natural antimicrobial peptides and have shown broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. acs.org

Anticancer Activity: The biphenyl structure is a key element in a diverse range of anticancer agents. researchgate.net A major area of development is in cancer immunotherapy with small-molecule PD-L1 inhibitors based on a biphenyl core, which function by inducing PD-L1 dimerization. researchgate.netacs.orgfrontiersin.org Beyond immunotherapy, biphenyl derivatives have been designed to target other cancer-related pathways. For example, compounds inspired by the natural product Combretastatin A4 incorporate a biphenyl system to act as microtubule-targeting agents, inducing mitotic arrest in cancer cells. indianchemicalsociety.com Other research has produced biphenylaminoquinoline derivatives and biphenyl carboxylic acids with potent cytotoxic effects against breast, pancreatic, and prostate cancer cell lines. nih.govajgreenchem.com

| Therapeutic Area | Compound/Class | Mechanism/Target | Pharmacological Activity | Ref |

| Anti-inflammatory | Flurbiprofen, Diflunisal | COX Enzyme Inhibition | Analgesic, Anti-inflammatory | medcraveonline.com |

| NO-releasing Biphenyls | COX Inhibition & NO Donation | Anti-inflammatory with GI protection | japsonline.comsemanticscholar.org | |

| Antimicrobial | Biphenyl Triols | Bacterial Cell Disruption | Activity against MRSA | nih.govnih.gov |

| Biphenyl Peptidomimetics | Membrane Disruption | Broad-spectrum antibacterial | acs.org | |

| Anticancer | BMS-202 (and analogues) | PD-L1 Dimerization | Immune Checkpoint Inhibition | frontiersin.org |

| Biphenylaminoquinolines | Cytotoxicity | Activity against Pancreatic & Breast Cancer | nih.gov |

Environmental Behavior and Fate Studies of Alkylbiphenyls

Methodologies for Assessing Environmental Persistence and Degradation

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biological and abiotic pathways.

Aerobic and Anaerobic Degradation in Environmental Compartments (Soil, Sediment, Water)

The biodegradation of organic compounds is a key process that dictates their persistence. This degradation can occur in the presence (aerobic) or absence (anaerobic) of oxygen and is mediated by microorganisms.

Aerobic Degradation:

In environments such as the upper layers of soil and surface water, aerobic biodegradation is the primary pathway for the breakdown of many organic pollutants. For biphenyl (B1667301) and its alkylated derivatives, the aerobic degradation pathway is well-documented. The process is typically initiated by dioxygenase enzymes, which are produced by a variety of bacteria. These enzymes introduce hydroxyl groups onto the aromatic rings, leading to the formation of catechols. Subsequent ring cleavage and further metabolism can ultimately lead to the mineralization of the compound to carbon dioxide and water. researchgate.netepa.gov

The presence of an alkyl chain, such as the octyl group in 4-octylbiphenyl, can influence the rate of degradation. While the biphenyl structure itself is susceptible to microbial attack, the long alkyl chain increases the compound's hydrophobicity, which may reduce its bioavailability to microorganisms in aqueous environments. However, in soil and sediment, where the compound may be sorbed to organic matter, this may be less of a limiting factor. Studies on other long-chain alkylated compounds have shown that the alkyl chain can also be a site of initial oxidation.

Methodologies for assessing aerobic degradation often involve laboratory simulation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). For instance, the OECD 301 "Ready Biodegradability" tests are used as a stringent screen, while simulation tests like OECD 308 ("Aerobic and Anaerobic Transformation in Aquatic Sediment Systems") and OECD 309 ("Aerobic Mineralization in Surface Water") provide more environmentally relevant data on degradation rates. cefic-lri.orgecetoc.org These studies typically measure the disappearance of the parent compound and the evolution of CO2 over time.

Anaerobic Degradation:

In environments depleted of oxygen, such as deeper layers of sediment and flooded soils, anaerobic degradation becomes the dominant biological process. The anaerobic biodegradation of aromatic compounds is generally slower and more complex than aerobic degradation. For biphenyl, anaerobic degradation has been observed in various paddy soils and river sediments, with reported half-lives ranging from 212 to 429 days. nih.gov The process is thought to involve different microbial consortia, including fermentative bacteria and sulfate-reducing bacteria. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models and predictive tools like the BioHCwin model are also employed to estimate biodegradation half-lives when experimental data are scarce. cler.comeuropa.euqsartoolbox.org These models use the chemical structure to predict its susceptibility to microbial degradation.

Table 7.1: Estimated Biodegradation Half-lives for this compound and Related Compounds

| Compound | Environment | Condition | Estimated Half-life | Method |

| This compound | Soil | Aerobic | 20 - 100 days | Estimation based on biphenyl and long-chain alkanes |

| This compound | Water | Aerobic | > 60 days | Estimation, likely persistent |

| This compound | Sediment | Anaerobic | 180 - 400 days | Estimation based on biphenyl studies nih.gov |

| Biphenyl | Paddy Soil | Anaerobic | 212 - 327 days | Experimental nih.gov |

| LAS | Marine Sediment | Anaerobic | ~90 days | Experimental cler.com |

Note: Data for this compound are estimations based on the behavior of structurally similar compounds, as specific experimental data are limited.

Hydrolytic Stability and Photolytic Degradation Investigations in Aqueous Systems and Surfaces

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the breakdown of chemicals in the environment.

Hydrolytic Stability:

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is dependent on the presence of functional groups that are susceptible to this reaction, such as esters, amides, or certain halogenated compounds. epa.gov The biphenyl structure and the alkyl chain of this compound are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, this compound is expected to be hydrolytically stable. Standard test guidelines, such as OECD 111 ("Hydrolysis as a Function of pH"), are used to experimentally determine hydrolysis rates. researchgate.net In the absence of specific data for this compound, its hydrolysis half-life is predicted to be very long.

Photolytic Degradation:

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com For a chemical to undergo direct photolysis, it must be able to absorb light in the solar spectrum (wavelengths > 290 nm). Biphenyl and its derivatives absorb UV light and can be susceptible to photodegradation. The rate of photolysis depends on the light intensity and the quantum yield of the reaction, which is the number of molecules transformed per photon absorbed. rsc.orgiphy.ac.cn

In aqueous systems, indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter or nitrate (B79036) ions, absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the chemical of interest. mdpi.com Studies on other aromatic compounds have shown that this can be a significant degradation pathway. mdpi.com The presence of the octyl group in this compound is unlikely to significantly alter the light-absorbing properties of the biphenyl core.

Table 7.2: Predicted Abiotic Degradation of this compound

| Degradation Process | Environmental Compartment | Predicted Rate/Stability | Rationale |

| Hydrolysis | Water, Soil, Sediment | Stable | Absence of hydrolyzable functional groups. |

| Direct Photolysis | Surface Water, Air | Potentially significant | Biphenyl chromophore absorbs UV light. |

| Indirect Photolysis | Surface Water | Potentially significant | Reaction with photochemically generated reactive species. |

Bioaccumulation Potential Research Approaches in Biota

Bioaccumulation is the process by which a chemical is taken up by an organism from all routes of exposure (water, food, air) and accumulates to a concentration higher than that in the surrounding environment. wikipedia.orgsfu.ca For hydrophobic (lipophilic) compounds like this compound, there is a tendency to partition from water into the fatty tissues of aquatic organisms.

The potential for bioaccumulation is often initially assessed using the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity. A high log Kow value (typically > 3) suggests a potential for bioaccumulation. A related compound, 4-cyano-4'-octylbiphenyl (B51350), has a very high calculated log Kow of 7.3, indicating a significant potential to bioaccumulate. nih.gov

Experimental determination of bioaccumulation is typically conducted using fish and is expressed as the Bioconcentration Factor (BCF) or the Bioaccumulation Factor (BAF). nih.govresearchgate.net The BCF refers to uptake from water only, while the BAF includes uptake from all sources, including diet. researchgate.net The OECD 305 test guideline ("Bioaccumulation in Fish: Aqueous and Dietary Exposure") is the standard method for these studies. ca.gov

For long-chain alkylated substances, bioaccumulation potential generally increases with the length of the alkyl chain. canada.casanbornhead.com Therefore, this compound is expected to have a significant bioaccumulation potential. In the absence of direct experimental data, QSAR models are used to predict BCF values based on log Kow and other molecular descriptors. nih.gov

Table 7.3: Bioaccumulation Potential of this compound

| Parameter | Predicted Value | Method | Implication |

| Log Kow | High (>5) | Estimation based on structure | High potential for partitioning into lipids. |

| Bioconcentration Factor (BCF) | > 2000 L/kg | QSAR Prediction | Likely to be classified as "Bioaccumulative" or "Very Bioaccumulative" under regulatory frameworks like REACH. wikipedia.org |

Transport and Distribution Modeling in Environmental Systems (e.g., Multimedia Fate Models)

For this compound, with its expected low vapor pressure and high hydrophobicity, multimedia models would likely predict that if released to water, it would predominantly partition to sediment and biota. If released to soil, it would tend to remain in the soil, with limited leaching to groundwater due to its strong sorption to organic matter. Its potential for long-range atmospheric transport is expected to be low due to its low volatility.

Several well-established multimedia fate models are used in regulatory assessments, including:

The Equilibrium Criterion (EQC) Model: A Level III fugacity model that provides a steady-state distribution of a chemical.

CalTOX: A multimedia fate and exposure model that assesses partitioning and human exposure. openrepository.com

SimpleBox: A model used in the European Union for chemical risk assessment. cefic-lri.org

Modeling studies on related compounds like polychlorinated biphenyls (PCBs) have been extensively used to understand their global transport and distribution. researchgate.netepa.govethz.ch Similar approaches would be applied to assess the environmental fate of this compound.

Table 7.4: Key Input Parameters for Multimedia Fate Modeling of this compound

| Parameter | Expected Value/Range | Influence on Environmental Fate |

| Molecular Weight | 266.43 g/mol | Influences diffusion and transport rates. |

| Vapor Pressure | Low | Low volatility, limited transport in the atmosphere. |

| Water Solubility | Very Low | Tends to partition out of the water column. |

| Log Kow | High (>5) | Strong partitioning to organic carbon in soil/sediment and lipids in biota. |

| Degradation Half-lives | Medium to Long | Determines overall persistence in the environment. |

Future Research Directions and Emerging Trends for 4 Octylbiphenyl

Integration with Novel Nanomaterials and Hybrid Systems for Enhanced Performance

The integration of 4-Octylbiphenyl with novel nanomaterials is a burgeoning area of research, promising to unlock enhanced performance and functionality in a variety of applications. Hybrid systems, where the liquid crystalline properties of this compound are combined with the unique characteristics of nanoparticles, are of particular interest.

Research has shown that dispersing nanoparticles, such as gold and silver, within a this compound (often referred to as 8CB in literature) matrix can significantly alter the material's optical and dielectric properties. researchgate.net For instance, the dispersion of these nanoparticles has been observed to decrease the optical band gap of the composite material. researchgate.net This opens up possibilities for developing new types of optical devices and sensors.

The use of 4-cyano-4′-octylbiphenyl (8CB) as a soft template matrix has been explored for the formation of metal nanoparticles. mdpi.com In a smectic liquid crystal phase, 8CB can guide the self-assembly of metal nanoparticles into ordered structures, such as quasi-fractal flat metal aggregates intercalated between the smectic layers. mdpi.com This level of control over nanoparticle arrangement is crucial for fabricating advanced materials with tailored properties.

Furthermore, polymer-dispersed liquid crystal (PDLC) membranes fabricated using 4-cyano-4'-octylbiphenyl (B51350) have demonstrated potential in gas separation applications. scispace.com The inclusion of the liquid crystal in a polysulfone matrix was found to increase the permeability and selectivity for certain gases, highlighting the role of this compound in creating advanced membrane technologies. scispace.com

Future research in this area will likely focus on exploring a wider range of nanomaterials, including carbon nanotubes and quantum dots, to create even more sophisticated hybrid systems. The goal will be to precisely control the interactions between the this compound host and the nanoparticle guests to achieve unprecedented performance in areas such as electro-optics, catalysis, and sensing. researchgate.netmdpi.com

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

The development of advanced computational tools is revolutionizing materials science, and this compound is no exception. ntop.comunsw.edu.au Computational design and predictive modeling are becoming indispensable for understanding and predicting the complex structure-property relationships of this liquid crystal. cam.ac.uknih.gov

Molecular dynamics (MD) simulations have been employed to study the behavior of this compound at the molecular level. researchgate.net These simulations can provide insights into the phase transitions, orientational order, and other physical properties of the material. researchgate.netresearchgate.net By simulating the interactions between individual molecules, researchers can predict how changes in molecular structure will affect the macroscopic properties of the material. This predictive capability is crucial for designing new liquid crystal materials with specific, desired characteristics. nih.gov

One of the key challenges in modeling liquid crystals is accurately representing the intermolecular forces. Recent efforts have focused on developing more realistic force fields that can better capture the subtle interactions that govern the behavior of these materials. researchgate.net The transferability of these force fields is also a critical consideration, as a reliable model should be able to predict the properties of not just this compound but also other related compounds in the nCB series. researchgate.net

Looking ahead, the integration of machine learning with computational modeling holds immense promise. cam.ac.uk By training machine learning models on large datasets of experimental and simulation data, it may be possible to develop highly accurate predictive models that can rapidly screen vast numbers of potential molecular structures. This data-driven approach could significantly accelerate the discovery of new liquid crystal materials with optimized properties for specific applications. cam.ac.uknih.gov

| Predictive Modeling Technique | Application for this compound | Potential Outcome |

| Molecular Dynamics (MD) Simulations | Studying phase transitions and orientational order. researchgate.netresearchgate.net | Deeper understanding of material behavior at the molecular level. |

| Density Functional Theory (DFT) | Calculating electronic structure and optical properties. researchgate.net | Prediction of optical and dielectric properties for new device design. |

| Machine Learning | Screening large libraries of potential molecular structures. cam.ac.uk | Accelerated discovery of new liquid crystal materials with tailored properties. |

| Coarse-Grained Dynamics | Simulating large-scale systems and long-time phenomena. researchgate.net | Insights into the formation of defects and textures in liquid crystal phases. |

Exploration of New Application Domains in Nanoscience and Biotechnology

The unique properties of this compound make it an attractive candidate for a range of emerging applications in nanoscience and biotechnology. nih.govifst.orgresearchgate.net Its ability to self-assemble into ordered structures and its sensitivity to external stimuli are key attributes being exploited in these new domains.

In nanoscience, this compound is being investigated for its potential use in creating patterned surfaces and templates for the fabrication of nanostructures. researchgate.net The controlled formation of defects, such as toric focal conic domains (TFCDs), in the smectic phase of 8CB can be used to create periodic arrays. researchgate.net This method offers a simple yet powerful way to generate spatially arranged nanostructures, which could have applications in areas like photonics and data storage. researchgate.net

The responsiveness of this compound to its environment also makes it a promising material for sensing applications. acs.org For example, self-assembled droplets of 8CB have been shown to undergo textural changes in the presence of certain gas analytes. acs.org This phenomenon could be harnessed to develop highly sensitive and selective chemical sensors. The large surface-area-to-volume ratio of LC droplets makes them particularly effective for this purpose. acs.org

In the realm of biotechnology, liquid crystals like this compound are being explored for their potential in biosensing and drug delivery. nih.govconsensus.app The interaction of biological molecules with the liquid crystal interface can trigger a detectable optical response, forming the basis for new diagnostic tools. rsc.org Furthermore, the encapsulation of liquid crystals within microfibers produced by techniques like coaxial electrospinning could lead to the development of novel drug delivery systems and functional textiles. beilstein-journals.org

Future research will likely focus on enhancing the biocompatibility of this compound-based systems and exploring their interactions with a wider range of biological molecules and cells. The development of "smart" materials that can respond to specific biological cues is a particularly exciting prospect.

Sustainable Synthesis and Circular Economy Considerations in Alkylbiphenyl Production and Use

As the applications of this compound and other alkylbiphenyls expand, there is a growing need to address the sustainability of their production and use. ijnc.ir The principles of green chemistry and the concept of a circular economy are becoming increasingly important in the chemical industry. beilstein-journals.orgchemiehoch3.declariant.com

Sustainable synthesis routes for alkylbiphenyls are being explored to reduce the environmental impact of their production. ijnc.irfau.eu This includes the use of greener solvents, catalysts, and more energy-efficient reaction conditions. beilstein-journals.org Flow chemistry, which involves the continuous processing of chemicals in microreactors, is a promising approach for developing more sustainable and efficient synthetic methods. beilstein-journals.org

The circular economy model, which aims to minimize waste and maximize the reuse of resources, is also highly relevant to the production and use of alkylbiphenyls. chemiehoch3.deengieimpact.com This could involve developing methods for recycling and recovering these compounds from end-of-life products. For example, in the context of liquid crystal displays (LCDs), where related compounds are used, developing effective recycling processes is a key challenge.

Furthermore, the use of renewable feedstocks is a critical aspect of a more sustainable chemical industry. ijnc.ir Research into producing the aromatic building blocks of alkylbiphenyls from biomass or waste streams could significantly reduce the carbon footprint of these materials. chemicalrecycling.eu Projects focused on converting mixed plastic waste and biomass into valuable aromatic compounds are already underway, paving the way for a more circular approach to chemical production. chemicalrecycling.eu

The table below outlines key considerations for a more sustainable approach to alkylbiphenyls.

| Sustainability Aspect | Key Considerations | Potential Impact |

| Green Synthesis | Use of renewable feedstocks, greener solvents, and catalysts. ijnc.irbeilstein-journals.org | Reduced environmental footprint of production processes. |

| Flow Chemistry | Continuous processing in microreactors for improved efficiency and safety. beilstein-journals.org | Safer, more efficient, and less wasteful chemical synthesis. |

| Circular Economy | Development of recycling and recovery methods for end-of-life products. chemiehoch3.declariant.com | Minimized waste and conservation of valuable chemical resources. |

| Renewable Feedstocks | Production of aromatic precursors from biomass or waste streams. chemicalrecycling.eu | Reduced reliance on fossil fuels and a lower carbon footprint. |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-Octylbiphenyl in environmental or biological samples?

- Methodology : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques. For HPLC, use reverse-phase C18 columns with UV detection (λ = 220–280 nm). GC methods typically employ flame ionization detectors (FID) and polar capillary columns (e.g., DB-5MS). Calibrate using certified reference standards (e.g., 1000 µg/mL in isooctane) and validate recovery rates via spike-and-recovery experiments in matrices like water or serum .

Q. How should researchers synthesize and characterize this compound to ensure reproducibility?

- Methodology : Document synthesis steps in detail, including reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography). Characterize purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Report melting points, boiling points (e.g., 150°C at 4 mmHg), and chromatographic retention times. For reproducibility, adhere to guidelines requiring explicit procedural descriptions and validation against known spectral databases .

Q. What protocols are critical for assessing the purity of this compound in experimental settings?

- Methodology : Combine chromatographic (HPLC/GC) and spectroscopic (NMR, FTIR) analyses. Use differential scanning calorimetry (DSC) to detect thermal degradation. Compare results with certified standards (e.g., Sigma-Aldrich’s analytical-grade this compound, packaged in sealed ampules). Report batch-specific certificates of analysis (CoA) detailing impurity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported endocrine-disrupting effects of this compound?

- Methodology : Conduct comparative dose-response studies using in vitro assays (e.g., ERα/ERβ binding assays) and in vivo models (e.g., zebrafish embryo toxicity tests). Control variables such as exposure duration, metabolite interference, and matrix effects. Cross-validate findings with structural analogs (e.g., 4-tert-octylphenol) and meta-analyze existing data to identify confounding factors (e.g., environmental persistence vs. acute toxicity) .

Q. What experimental designs are optimal for evaluating this compound’s environmental fate under varying abiotic conditions?

- Methodology : Simulate photodegradation, hydrolysis, and microbial degradation using controlled reactors. Monitor degradation kinetics via LC-MS/MS and quantify intermediates (e.g., hydroxylated biphenyls). Compare results with nonylphenol data to assess predictive validity, noting limitations (e.g., branched vs. linear alkyl chain stability) .

Q. How can data gaps in this compound’s ecotoxicological profile be addressed without redundant testing?

- Methodology : Apply read-across strategies using structurally similar compounds (e.g., 4-nonylphenol) for preliminary risk assessments. Validate predictions via targeted in silico modeling (e.g., QSAR for bioaccumulation potential) and limited in vivo validation. Prioritize high-impact endpoints (e.g., aquatic toxicity) to optimize resource allocation .

Q. What strategies mitigate variability in chromatographic recovery rates of this compound across complex matrices?

- Methodology : Optimize sample preparation (e.g., solid-phase extraction with C18 cartridges) and matrix-matched calibration. Assess ion suppression/enhancement in LC-MS via post-column infusion. Use isotope-labeled internal standards (e.g., deuterated this compound) to correct for extraction efficiency losses .

Methodological Notes

- Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including raw data deposition and step-by-step protocols .

- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and regulatory databases (e.g., EPA DSSTox) to confirm compound identity .

- Ethical Compliance : For ecotoxicity studies, adhere to OECD test guidelines and minimize vertebrate use via alternative models (e.g., Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。